molecular formula C9H11ClO B2703045 (2R)-1-chloro-3-phenylpropan-2-ol CAS No. 112009-61-7

(2R)-1-chloro-3-phenylpropan-2-ol

Cat. No.: B2703045
CAS No.: 112009-61-7
M. Wt: 170.64
InChI Key: VBZRCYGKCAOPJW-SECBINFHSA-N
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Description

®-1-Chloro-3-phenylpropan-2-ol is an organic compound with the molecular formula C9H11ClO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-1-Chloro-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-3-phenylpropan-2-ol with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of ®-1-Chloro-3-phenylpropan-2-ol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: ®-1-Chloro-3-phenylpropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.

    Oxidation Reactions: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form ®-3-phenylpropan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: ®-3-phenylpropan-2-ol or ®-1-amino-3-phenylpropan-2-ol.

    Oxidation: ®-3-phenylpropan-2-one or ®-3-phenylpropanal.

    Reduction: ®-3-phenylpropan-2-ol.

Scientific Research Applications

®-1-Chloro-3-phenylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving chiral molecules.

    Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-Chloro-3-phenylpropan-2-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

    (S)-1-Chloro-3-phenylpropan-2-ol: The enantiomer of the ® form, with different stereochemistry.

    1-Chloro-2-phenylethanol: A similar compound with a shorter carbon chain.

    1-Chloro-3-phenylpropan-1-ol: A positional isomer with the chlorine atom on a different carbon.

Uniqueness: ®-1-Chloro-3-phenylpropan-2-ol is unique due to its specific chiral configuration, which can lead to different biological and chemical properties compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R)-1-chloro-3-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZRCYGKCAOPJW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112009-61-7
Record name (2R)-1-chloro-3-phenylpropan-2-ol
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